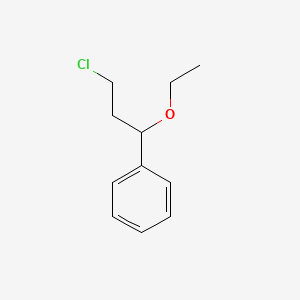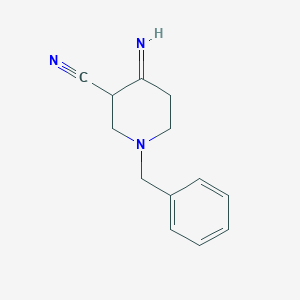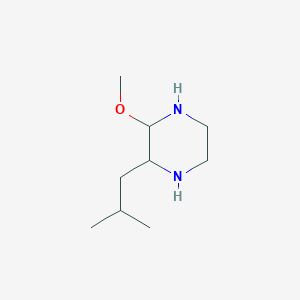
(3-Chloro-1-ethoxypropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-1-ethoxypropyl)benzene is an organic compound with the molecular formula C11H15ClO. It is a derivative of benzene, where the benzene ring is substituted with a 3-chloro-1-ethoxypropyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1-ethoxypropyl)benzene typically involves the alkylation of benzene with 3-chloro-1-ethoxypropane. This reaction can be carried out using a Friedel-Crafts alkylation process, where benzene reacts with 3-chloro-1-ethoxypropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-1-ethoxypropyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the ethoxy group to an alcohol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of (3-hydroxy-1-ethoxypropyl)benzene.
Oxidation: Formation of (3-chloro-1-ethoxypropyl)benzaldehyde or (3-chloro-1-ethoxypropyl)benzoic acid.
Reduction: Formation of (3-ethoxypropyl)benzene or (3-chloro-1-propyl)benzene.
Scientific Research Applications
(3-Chloro-1-ethoxypropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-1-ethoxypropyl)benzene involves its interaction with various molecular targets. The chlorine atom and the ethoxy group can participate in nucleophilic and electrophilic reactions, respectively. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, the benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-1-propyl)benzene: Similar structure but lacks the ethoxy group.
(3-Ethoxypropyl)benzene: Similar structure but lacks the chlorine atom.
(3-Chloro-1-methoxypropyl)benzene: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
(3-Chloro-1-ethoxypropyl)benzene is unique due to the presence of both a chlorine atom and an ethoxy group on the propyl chain. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
83732-49-4 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
(3-chloro-1-ethoxypropyl)benzene |
InChI |
InChI=1S/C11H15ClO/c1-2-13-11(8-9-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
InChI Key |
DTXVPDFYMAYILK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCCl)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(3-Methoxyphenyl)phenylamino]acetonitrile](/img/structure/B13790044.png)



![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)




